Introduction: The Strategic Importance of a Multifunctional Building Block
Introduction: The Strategic Importance of a Multifunctional Building Block
An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-chloro-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-1-chloro-2-(chloromethyl)benzene is a halogenated aromatic hydrocarbon that serves as a highly versatile intermediate in modern organic synthesis. Its strategic value lies in the differential reactivity of its halogenated substituents. The benzene ring is adorned with a stable aryl chloride, a moderately reactive aryl bromide, and a highly reactive benzylic chloride (the chloromethyl group). This arrangement allows for sequential, site-selective chemical modifications, making it an invaluable precursor for constructing complex molecular architectures.
Professionals in drug discovery and development frequently encounter such intermediates. The halogens can significantly influence a molecule's pharmacokinetic properties, while the benzylic chloride provides a key handle for introducing diverse functional groups via nucleophilic substitution.[1] For instance, this compound and its derivatives are utilized in the synthesis of novel therapeutic agents, including CCR5 antagonists aimed at treating diseases like HIV.[1] Understanding its core physical properties is therefore not merely an academic exercise; it is a prerequisite for its safe handling, effective use in reactions, and successful purification of its products. This guide provides a comprehensive overview of these properties, grounded in established chemical principles and experimental considerations.
Core Physicochemical Properties
The physical characteristics of 4-Bromo-1-chloro-2-(chloromethyl)benzene are dictated by its molecular structure: a compact, halogen-heavy aromatic system. These properties are crucial for planning synthesis, including choosing appropriate solvents, determining reaction temperatures, and designing purification strategies.
Quantitative Data Summary
A consolidated summary of the key physical and chemical identifiers for 4-Bromo-1-chloro-2-(chloromethyl)benzene is presented below. This data provides a quick reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-1-chloro-2-(chloromethyl)benzene | [2] |
| CAS Number | 928758-19-4 | [2][3][4] |
| Molecular Formula | C₇H₅BrCl₂ | [1][2][5] |
| Molecular Weight | 239.92 g/mol | [1][2][4][5] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | ~274.5 °C (at 760 mmHg) | [1] |
| Density | ~1.7 g/cm³ | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |
Structural Influence on Physical Properties
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High Molecular Weight and Halogenation: With one bromine and two chlorine atoms, the molecule has a high molecular weight for its size (239.92 g/mol ).[1][2][4][5] This, combined with the polarizability of the halogens, leads to strong intermolecular van der Waals forces. These forces are responsible for its solid state at room temperature and its relatively high boiling point of approximately 274.5 °C.[1]
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Symmetry and Melting Point: While a specific melting point is not widely reported in the readily available literature, its solid state implies a melting point above standard room temperature. The substitution pattern (1,2,4-) results in a less symmetrical molecule compared to, for instance, a para-disubstituted benzene. Asymmetrical molecules often pack less efficiently into a crystal lattice, which can result in lower melting points compared to their more symmetrical isomers.[6]
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Solubility: As a halogenated hydrocarbon, 4-Bromo-1-chloro-2-(chloromethyl)benzene is nonpolar. Consequently, it is expected to be insoluble in water but soluble in common nonpolar and moderately polar organic solvents such as dichloromethane, tetrahydrofuran (THF), toluene, and ethers. This solubility profile is critical for its use in reactions and for purification via techniques like recrystallization or column chromatography.[7]
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Density: The presence of a heavy bromine atom and two chlorine atoms gives the compound a high density of approximately 1.7 g/cm³.[1] This means it will sink in water and many less dense organic solvents.
Reactivity and Handling Considerations
The primary driver of this molecule's utility is the reactivity of the benzylic chloride (-CH₂Cl) group. This group is highly susceptible to nucleophilic substitution (Sₙ2) reactions because the benzene ring can stabilize the transition state.[1] This allows for the facile introduction of oxygen, nitrogen, sulfur, or carbon nucleophiles.
Causality in Experimental Choices: When using this reagent, the choice of solvent and base is critical. A polar aprotic solvent like DMF or THF is often chosen to dissolve the reagent and the nucleophile without interfering with the reaction. A non-nucleophilic base may be required to deprotonate the incoming nucleophile. The aryl halides (C-Br and C-Cl) are significantly less reactive towards nucleophilic substitution but can participate in metal-catalyzed cross-coupling reactions, offering a pathway for further derivatization.
Given its reactivity, especially of the benzylic chloride, the compound should be stored under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation from atmospheric moisture or other contaminants.[3][4]
Safety: This compound is classified as a hazardous substance. It is known to cause severe skin burns, eye damage, and may cause respiratory irritation.[2][5] Therefore, all handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental experiment to assess the purity of a solid compound. A sharp melting range (typically <1°C) indicates high purity, while a broad and depressed range suggests the presence of impurities.
Step-by-Step Methodology
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Sample Preparation: A small amount of the crystalline 4-Bromo-1-chloro-2-(chloromethyl)benzene is finely crushed into a powder on a watch glass.
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Capillary Loading: The open end of a glass capillary tube is tapped into the powder, forcing a small amount (2-3 mm in height) of the sample into the closed end. The tube is then inverted and tapped gently to pack the sample tightly at the bottom.
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Apparatus Setup: The loaded capillary tube is placed into the heating block of a calibrated melting point apparatus.
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Rapid Heating (Initial Run): The temperature is increased rapidly to determine an approximate melting range. The temperature at which the solid first begins to liquefy and the temperature at which it becomes completely liquid are noted.
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Slow Heating (Accurate Measurement): A fresh sample is prepared. The apparatus is heated rapidly to about 10-15°C below the approximate melting point observed in the initial run.
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Data Recording: The heating rate is then slowed to 1-2°C per minute. The temperature is carefully recorded at the first sign of melting (onset) and when the last crystal dissolves (completion). This range is the compound's melting point.
Workflow Visualization
The following diagram illustrates the logical workflow for an accurate melting point determination.
Caption: Logical steps for accurate melting point measurement.
Conclusion
4-Bromo-1-chloro-2-(chloromethyl)benzene is a compound of significant interest to synthetic and medicinal chemists. Its physical properties—solid state, high boiling point, characteristic solubility, and density—are direct consequences of its halogenated, aromatic structure. A thorough understanding of these properties, coupled with an appreciation for its specific reactivity and safety requirements, is essential for leveraging this versatile building block to its full potential in the research and development of new chemical entities.
References
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J&C Group. (n.d.). 4-Bromo-1-Chloro-2-Methylbenzene - Chlorinated Benzene Manufacturer in China. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1-chloro-2-(chloromethyl)benzene. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-chloro-1-(chloromethyl)benzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-chloro-2-(chloromethyl)benzene. Retrieved from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]
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